molecular formula C36H24N6 B8193343 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine

Cat. No. B8193343
M. Wt: 540.6 g/mol
InChI Key: WEDZYOMKTHKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C36H24N6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal Chelation and Crystal Engineering : It is designed to chelate metals, creating metallotectons for engineering hydrogen-bonded crystals. This application is significant in crystal growth and design (Duong, Métivaud, Maris, & Wuest, 2011).

  • Inhibition of Cyclooxygenase : It acts as a potent inhibitor of cyclooxygenase and is a potential ligand for pyridine-based inhibitors, which can be valuable in medicinal chemistry (Chakrabarti & Tupper, 1975).

  • Applications in Luminescent Materials and Coordination Polymers : It is used in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies, making it essential in materials science (Therrien, 2011).

  • Nonlinear Optics : The compound is particularly useful in nonlinear optics, a field that explores the interaction of light with materials in non-linear ways (Lifka, Oehlhof, & Meier, 2008).

  • Organic Light-Emitting Diodes (OLEDs) : Triazine compounds improve driving voltages, power conversion efficiencies, and operational stability of OLEDs, which are key in display and lighting technologies (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).

  • Star-Shaped Thiophene and Pyrrole Functionalized Monomers : These monomers, which include 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, have applications in optoelectronics due to their unique electronic transitions and high band gaps (Ak & Toppare, 2009).

  • Thermally Activated Delayed Fluorescence (TADF) Emitters : Pyridine-substituted triazine serves as a novel core for TADF emitters, showing high efficiency in OLEDs (Zhang, Shi, Wang, Fan, Yu, Ou, & Zhang, 2020).

  • Corrosion Inhibition : Sym-Trisubstituted 1,3,5-Triazine derivatives like this compound are promising organic corrosion inhibitors for steel in acidic solutions, achieving up to 98% corrosion protection (El‐Faham, Dahlous, Al Othman, Al‐Lohedan, & El-Mahdy, 2016).

  • Catalytic Trimerization in Chemical Synthesis : It is involved in the catalytic trimerization of cyanopyridine isomers, crucial in chemical synthesis processes (Janczak, Śledź, & Kubiak, 2003).

  • Anticancer Activity : Phenyl substituted pyrazolo[1,5-a][1,3,5]triazines, which are structurally related, show potential anticancer activity and may interact with proteins via stacking mechanisms (Velihina, Obernikhina, Pilyo, Kachkovsky, & Brovarets, 2021).

  • Green Chemistry Applications : 2,4-diamino-1,3,5-triazines, a related class, are synthesized using environmentally friendly procedures, contributing to the field of green chemistry (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, G. Mateo, Sánchez-Migallón, & Valiente, 2004).

  • Drug Delivery : The compound has been investigated in drug delivery applications, especially in encapsulating lipophilic derivatives for targeting cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

properties

IUPAC Name

2,4,6-tris(3-pyridin-3-ylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6/c1-7-25(31-13-4-16-37-22-31)19-28(10-1)34-40-35(29-11-2-8-26(20-29)32-14-5-17-38-23-32)42-36(41-34)30-12-3-9-27(21-30)33-15-6-18-39-24-33/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDZYOMKTHKKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.